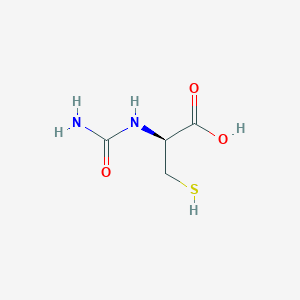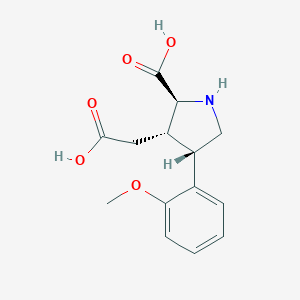
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of the amino acid proline and has been shown to have anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid inhibits the activation of this pathway by preventing the degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
生化学的および生理学的効果
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β, in animal models of inflammation.
実験室実験の利点と制限
One advantage of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its high solubility in water, which allows for easy administration and dosing. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is also stable under physiological conditions, which makes it suitable for in vivo studies. However, one limitation of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
将来の方向性
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. One potential application is in the treatment of cancer, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to inhibit the growth of cancer cells in vitro. Another potential application is in the treatment of neurodegenerative diseases, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease. Further studies are needed to elucidate the full potential of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in these and other disease states.
合成法
The synthesis of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-methoxybenzaldehyde with proline ethyl ester in the presence of a catalytic amount of acetic acid. The resulting product is then hydrolyzed to yield 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. This method has been optimized to produce high yields of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and has been used in various scientific studies.
科学的研究の応用
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
特性
CAS番号 |
132785-33-2 |
|---|---|
製品名 |
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid |
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC名 |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-20-11-5-3-2-4-8(11)10-7-15-13(14(18)19)9(10)6-12(16)17/h2-5,9-10,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)/t9-,10+,13-/m0/s1 |
InChIキー |
RPYRLXFYICBMOZ-CWSCBRNRSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2CN[C@@H]([C@H]2CC(=O)O)C(=O)O |
SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
正規SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
その他のCAS番号 |
132785-33-2 |
同義語 |
4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid MFPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



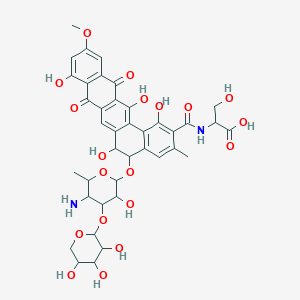
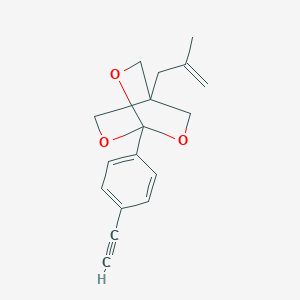
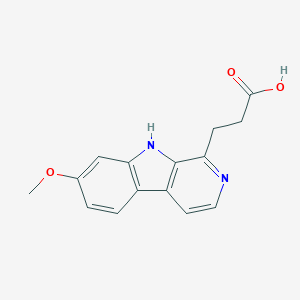
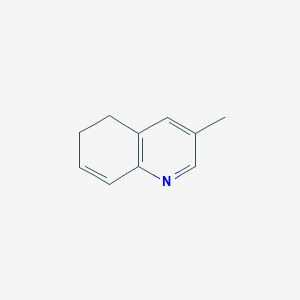
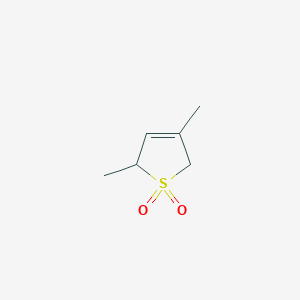
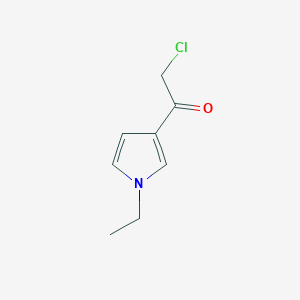
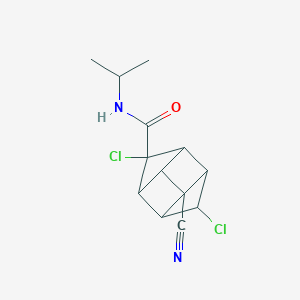
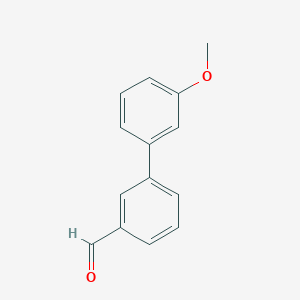
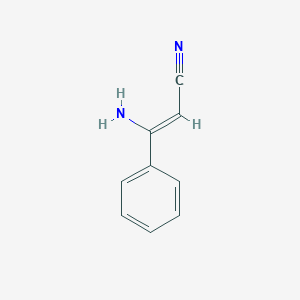
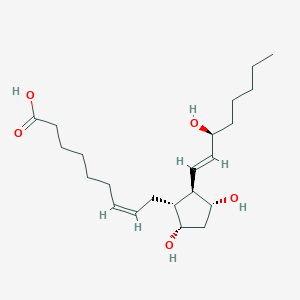
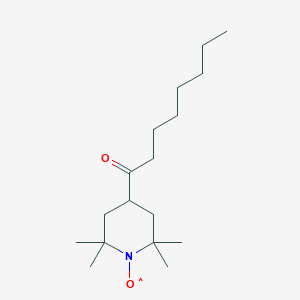

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
